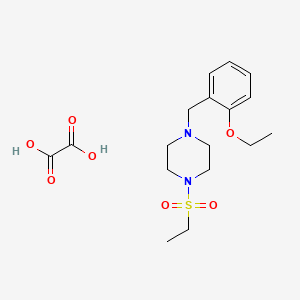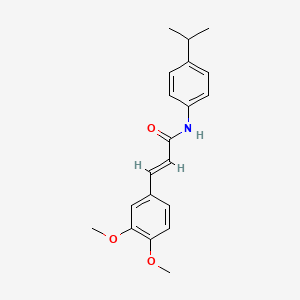
3-(3,4-dimethoxyphenyl)-N-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-(4-isopropylphenyl)acrylamide is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.16779360 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermoresponsive Polymers
Facile, Controlled Polymerization : Research highlights the controlled room-temperature polymerization of N-isopropylacrylamide, a process pivotal for developing thermoresponsive polymers. These polymers have significant applications in drug delivery systems, showcasing a controlled/"living" polymerization characteristic (Convertine et al., 2004).
Scaffold for Tissue Engineering
Degradable, Thermo-sensitive Scaffolds : A study elaborated on the synthesis of a thermoresponsive scaffold using poly(N-isopropyl acrylamide)-based materials. These scaffolds, characterized by degradability and controlled porosity, are essential for tissue engineering, supporting cell growth and tissue repair (Galperin et al., 2010).
Stereospecific Polymerization
Anionic Polymerization of Acrylamides : Stereospecific anionic polymerization techniques for acrylamides, including the synthesis and characterization of polymers with varying configurations, offer insights into creating polymers with precise structural attributes. This method is crucial for producing materials with specific physical properties (Kobayashi et al., 1999).
Detection of Tritium-labelled Compounds
Tritium-labelled Proteins and Nucleic Acids : A novel method for detecting tritium in polyacrylamide gels through scintillation autography indicates the broader application of acrylamide derivatives in biochemical analysis and research, facilitating advancements in molecular biology (Bonner & Laskey, 1974).
pH and CO2-responsive Polymers
Thermoresponsive Homopolymer Tunable by pH and CO2 : Research into acrylamide monomers bearing isopropylamide groups has led to the synthesis of polymers whose solubility can be adjusted by pH and CO2, highlighting the potential for creating environmentally responsive materials (Jiang et al., 2014).
Insights into Polymerization Mechanisms
Mechanistic Insights into Polymerization : Studies on the copolymerization of acrylamides with ethylene have provided valuable insights into the mechanistic aspects of polymerization, including the influence of polar additives on the process. This research aids in understanding and developing more efficient polymerization techniques (Friedberger et al., 2012).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)16-7-9-17(10-8-16)21-20(22)12-6-15-5-11-18(23-3)19(13-15)24-4/h5-14H,1-4H3,(H,21,22)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHMVMODKXLORU-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide](/img/structure/B5576733.png)
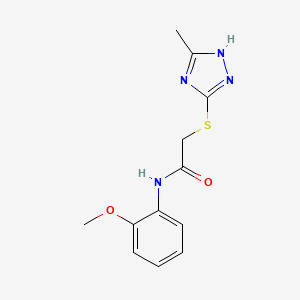
![N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)
![4-{[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5576749.png)
![4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide](/img/structure/B5576756.png)
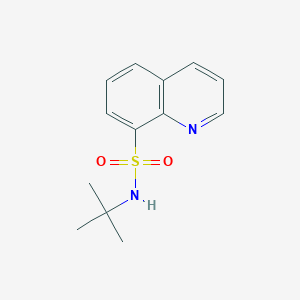
![2-[9-(5-fluoro-2-pyrimidinyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5576779.png)
![4-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-L-prolyl}morpholine](/img/structure/B5576785.png)
![1-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)-1H-indole](/img/structure/B5576789.png)
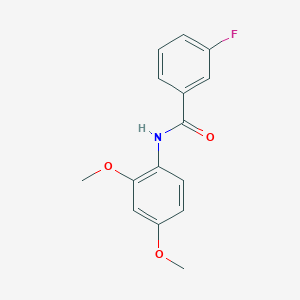
![3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5576796.png)
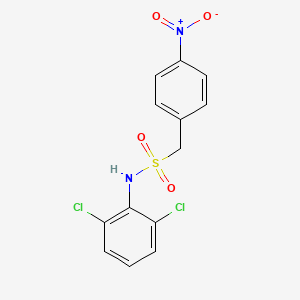
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5576803.png)
